[4-(3-Chlorophenyl)piperazin-1-yl][2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
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Overview
Description
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a piperazine moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Quinoline Core Synthesis: The quinoline core is often prepared via cyclization reactions of aniline derivatives with carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperazine moiety with the quinoline core, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used to study the interactions of quinoline derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: The piperazine moiety can interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA.
Pathways Involved: The compound may modulate neurotransmitter pathways, affecting the central nervous system.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug with a similar piperazine structure.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Another piperazine derivative with different substituents.
Uniqueness
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline is unique due to its combination of a quinoline core, a piperazine moiety, and a thiophene ring, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C25H22ClN3OS |
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Molecular Weight |
448.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H22ClN3OS/c1-17-9-10-24(31-17)23-16-21(20-7-2-3-8-22(20)27-23)25(30)29-13-11-28(12-14-29)19-6-4-5-18(26)15-19/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
JKRAGOYMLZBPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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